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Compound of Interest

Compound Name: CUATSM

Cat. No.: B15583960

Introduction

Copper-ATSM (CuATSM), or diacetyl-bis(N4-methylthiosemicarbazonato)copper(ll), is a
lipophilic, blood-brain barrier-permeable compound initially developed as a PET imaging agent
to identify hypoxic tissues.[1][2][3] Its utility in research has expanded significantly, particularly
in the study of neurodegenerative diseases where mitochondrial dysfunction is a key
pathological feature, such as in Amyotrophic Lateral Sclerosis (ALS), Parkinson's disease, and
Alzheimer's disease.[2][4][5] CUATSM selectively delivers copper to cells with damaged
mitochondria, making it a unique tool to both probe and potentially correct mitochondrial
defects.[2][4][6]

The compound's mechanism is linked to its low redox potential, which typically prevents the
release of copper in healthy cells.[6] However, in cells with dysfunctional mitochondria and an
altered intracellular reductive state, CUATSM releases its copper payload.[6][7][8] This targeted
delivery has been shown to have therapeutic effects in preclinical models, such as stabilizing
the antioxidant enzyme superoxide dismutase 1 (SOD1) and restoring aspects of mitochondrial
function.[1][6][9]

These notes provide an overview of the applications and protocols for using CUATSM as a tool
to investigate and modulate mitochondrial dysfunction in both in vitro and in vivo research
settings.

Mechanism of Action
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CuATSM's primary proposed mechanism involves the targeted delivery of copper to cells with
compromised mitochondrial function.[2][10] In neurodegenerative diseases like ALS,
mitochondrial damage is a common hallmark.[4] CuUATSM can cross the blood-brain barrier
and cell membranes to reach these affected cells.[6]

In healthy cells, CUATSM remains stable. However, in cells with damaged mitochondrial
electron transport chains, an over-reduced intracellular environment facilitates the reduction of
Cu(ll) to Cu(l) within the ATSM complex, leading to the release of the copper ion.[2][6][11] This
released copper can then be utilized by copper-dependent enzymes. A key target is SOD1, a
crucial antioxidant enzyme. In certain forms of familial ALS, mutations in the SOD1 gene lead
to protein misfolding.[1] By delivering copper, CuATSM can aid in the proper metallation and
stabilization of SOD1, preventing its misfolding.[1][9]

Recent studies suggest a more complex role for CUATSM. In astrocytes derived from ALS
patients who respond to the treatment, CUATSM was found to normalize a phenotype of
elevated mitochondrial respiration.[12][13] The treatment reduced both basal and ATP-linked
oxygen consumption, reverting the metabolic profile to that of healthy control cells.[12][13] This
effect is potentially mediated by inducing a mild mitochondrial uncoupling.[12] Concurrently,
CuATSM treatment has been observed to increase glycolysis, which may provide alternative
metabolic support to neurons.[12][13]
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Proposed mechanism of CUATSM in mitochondrial dysfunction.

Data from In Vitro Studies

Studies using induced astrocytes (iAs) from sporadic and familial ALS patients have
demonstrated that responsiveness to CUATSM correlates with the baseline mitochondrial
activity. "Responder” cell lines exhibit elevated mitochondrial respiration compared to healthy
controls and "non-responders”.[12] Treatment with CUATSM normalizes these metabolic
parameters in responder cells.[12][13]

Table 1: Effect of CUATSM on Mitochondrial Respiration in ALS Patient-Derived Astrocytes

Oxygen
Parameter Cell Type Condition Consumption Citation
Rate (OCR)
Basal Healthy .
o . Untreated Baseline [12]
Respiration Control iAs
Significantly
ALS Responder
A Untreated Increased vs. [12]
iAs
Control
ALS Responder Reduced to
) CUuATSM-Treated [12]
iAs Control Levels
ALS Non- -
) Untreated Similar to Control  [12]
Responder iAs
ATP-Linked Healthy Control ]
o ) Untreated Baseline [12]
Respiration iAs
Significantly
ALS Responder
A Untreated Increased vs. [12]
iAs
Control
ALS Responder Reduced to
) CUuATSM-Treated [12]
iAs Control Levels
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Experimental Protocols

The following protocols provide detailed methodologies for the preparation and application of
CuATSM in cell culture and animal models to study mitochondrial function.

Protocol 1: Cell Culture
CUATSM Solution (e.g., iPSC-derived Neurons/Astrocytes)
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General workflow for in vitro CUATSM experiments.

Protocol 1: Preparation of CUATSM Stock and Working
Solutions

CuATSM is sparingly soluble in aqueous solutions but readily dissolves in organic solvents like
dimethyl sulfoxide (DMSO).[14]

Materials:

e CUuATSM powder
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Anhydrous DMSO

Sterile microcentrifuge tubes

Sterile phosphate-buffered saline (PBS) or cell culture medium

0.22 um syringe filter
Procedure:
e Stock Solution (e.g., 50 mM):

o Under sterile conditions, weigh the desired amount of CUATSM powder into a sterile
microcentrifuge tube.

o Add the appropriate volume of 100% DMSO to achieve the target concentration (solubility
in DMSO is ~10 mg/mL).[14][15]

o Vortex or sonicate the solution until the compound is completely dissolved.[15]
o Filter-sterilize the stock solution using a 0.22 um syringe filter into a fresh sterile tube.[15]

o Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and
store at -20°C, protected from light.[15]

e Working Solution:
o Thaw an aliquot of the DMSO stock solution immediately before use.

o Perform serial dilutions of the stock solution in a sterile agueous buffer (e.g., PBS) or the
final cell culture medium to achieve the desired final concentrations for your experiment.
[14]

o Crucial: Ensure the final concentration of DMSO in the cell culture does not exceed a non-
toxic level, typically <0.5%, to prevent solvent-induced cytotoxicity.[14][15] Always include
a vehicle-only control (medium with the same final DMSO concentration) in your
experiments.[15]
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o Use freshly prepared aqueous working solutions immediately, as storage is not
recommended.[14]

Protocol 2: Assessment of Mitochondrial Respiration
with Seahorse XF Analyzer

This protocol is adapted from methodologies used to assess the metabolic effects of CUATSM
on patient-derived astrocytes.[12] It measures the oxygen consumption rate (OCR) to
determine key parameters of mitochondrial function.

Materials:

Seahorse XF96 or XF24 cell culture microplates

Cell line of interest (e.g., iPSC-derived astrocytes)

CuATSM working solutions

Seahorse XF Assay Medium

Mitochondrial stress test compounds:

o Oligomycin (ATP synthase inhibitor)

o FCCP (mitochondrial uncoupler)

o Rotenone/Antimycin A (Complex I/lll inhibitors)
Procedure:

o Cell Seeding: Seed cells into a Seahorse XF microplate at a pre-determined optimal density
and allow them to adhere and grow.

o CUuATSM Treatment: Treat the cells with the desired concentrations of CUATSM or vehicle
control for the specified duration (e.g., 4 consecutive days during differentiation for iAs).[16]

o Assay Preparation:
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o One hour before the assay, remove the treatment medium.
o Wash the cells with pre-warmed Seahorse XF Assay Medium.

o Add the final volume of fresh, pre-warmed Assay Medium to each well and incubate the
plate at 37°C in a non-CO: incubator for 1 hour to allow for temperature and pH
equilibration.

o Seahorse XF Analyzer Assay:

o Load the prepared mitochondrial stress test compounds (Oligomycin, FCCP,
Rotenone/Antimycin A) into the appropriate ports of the sensor cartridge.

o Calibrate the sensor cartridge in the Seahorse XF Analyzer.

o Load the cell plate into the analyzer and initiate the assay protocol. The machine will
measure baseline OCR, then sequentially inject the compounds to measure:

» ATP-linked Respiration: The decrease in OCR after oligomycin injection.
» Maximal Respiration: The peak OCR after FCCP injection.

» Non-Mitochondrial Respiration: The remaining OCR after Rotenone/Antimycin A
injection.

o Data Analysis:
o After the run, normalize the OCR data to cell number or protein concentration in each well.

o Calculate parameters such as basal respiration, ATP-linked respiration, maximal
respiration, and spare respiratory capacity.

o Compare the metabolic profiles of CUATSM-treated cells to vehicle-treated and untreated
controls.

Protocol 3: Measurement of Mitochondrial Membrane
Potential (A¥m)
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A key indicator of mitochondrial health is the mitochondrial membrane potential (AWm).[17][18]
A decrease in AWm is an early sign of mitochondrial dysfunction.[18] This can be measured
using fluorescent dyes like Tetramethylrhodamine, Methyl Ester (TMRM) or
Tetramethylrhodamine, Ethyl Ester (TMRE).[19][20][21]

Materials:

Cells cultured on glass-bottom dishes or 96/384-well imaging plates
e TMRM or TMRE stock solution (in DMSO)

e Hoechst 33342 (for nuclear staining/cell counting)

o Calcein-AM (for identifying live cells)

e Phenol red-free cell culture medium

e FCCP or CCCP (mitochondrial uncoupler for control)

¢ Fluorescence microscope or high-content imaging system
Procedure:

o Cell Culture and Treatment: Seed cells at an appropriate density and treat with CUATSM or
vehicle control for the desired time period.

e Dye Loading:
o Remove the treatment medium.
o Wash the cells gently with pre-warmed phenol red-free medium.

o Prepare a loading solution containing TMRM (e.g., 20-25 nM) and Hoechst 33342 (e.g., 5
pg/mL) in the phenol red-free medium.[19][21]

o Incubate the cells with the loading solution for 30-45 minutes at 37°C, protected from light.
[19][21]
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» Control Wells: For a negative control, treat a subset of wells with the mitochondrial uncoupler
FCCP (e.g., 5 uM) during the final 5-10 minutes of incubation to dissipate the AWm.[12] This
establishes the baseline fluorescence for depolarized mitochondria.

e Imaging:
o Wash the cells to remove excess dye.
o Add fresh, pre-warmed phenol red-free medium.

o Image the cells immediately using a fluorescence microscope or a high-content imager
with appropriate filter sets for TMRM (e.g., EX’Em ~548/573 nm) and Hoechst (e.g., EX/Em
~350/461 nm).

e Image Analysis:

o Use image analysis software to identify individual live cells (Calcein-AM positive) and their
nuclei (Hoechst positive).

o Define the cytoplasm or mitochondria as the region of interest (ROI).
o Quantify the mean fluorescence intensity of TMRM within the ROls for each cell.

o Compare the average TMRM intensity between control, vehicle-treated, and CUATSM-
treated cells. A decrease in intensity indicates mitochondrial depolarization.

Protocol 4: In Vivo Administration of CUATSM in Mouse
Models

CuATSM has been successfully administered to mouse models of ALS, showing therapeutic
efficacy.[6]

Materials:
e CuATSM

e Vehicle (e.g., DMSO)
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e Animal model (e.g., SOD1-G93A transgenic mice)
Procedure:

o Formulation: Dissolve CUATSM in a suitable vehicle. For dermal application in pups,
CUuATSM can be dissolved in DMSO.[6] For oral administration, it can be incorporated into

the diet or administered by gavage.
e Administration:

o Dermal Application (Pups): For neonatal mice, a defined dose of CUATSM dissolved in
DMSO can be applied dermally to the back of the neck. This method has been shown to
be absorbed within minutes.[6]

o Oral Administration: For adult mice, CUATSM can be mixed into a powdered diet at a
specified concentration (e.g., 30 mg/kg/day) or administered daily via oral gavage.[22]

e Monitoring:

o Monitor the animals for disease onset and progression using standardized measures such
as body weight, motor performance tests (e.g., rotarod, grip strength), and survival.

o At the study endpoint, tissues such as the spinal cord and brain can be collected for
downstream analysis (e.g., histology, protein analysis, copper content measurement).[6]
[22]
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Stratification of CuUATSM responders vs. non-responders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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